4-Methyl-5-oxohex-2-enedioic acid

Übersicht

Beschreibung

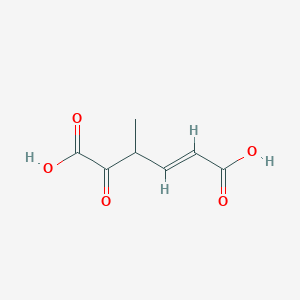

4-Methyl-5-oxohex-2-enedioic acid is a chemical compound with the molecular formula C_7H_8O_4. It is a derivative of hex-2-enedioic acid, featuring a methyl group at the fourth carbon and a keto group at the fifth carbon. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxohex-2-enedioic acid can be achieved through several synthetic routes. One common method involves the oxidation of 4-methylhex-2-ene-1,6-dioic acid using oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4). The reaction conditions typically require a controlled temperature and an acidic environment to ensure the selective oxidation of the desired carbon atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more efficient oxidizing agents and catalysts. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-5-oxohex-2-enedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO_4), chromic acid (H_2CrO_4)

Reduction: Lithium aluminum hydride (LiAlH_4), hydrogen gas (H_2) with a catalyst

Substitution: Halogenation with chlorine (Cl_2) or bromine (Br_2) in the presence of a suitable solvent

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones

Reduction: Formation of alcohols and aldehydes

Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 4-Methyl-5-oxohex-2-enedioic acid has been explored through various methods, often focusing on green chemistry principles. Efficient synthetic routes have been developed that minimize waste and enhance yield. Notably, the compound can serve as a precursor for other valuable chemicals, including various esters and amides.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, such as:

- Michael Additions : The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of more complex molecules.

Case Study: Michael Addition Reactions

A study demonstrated the use of this compound in Michael addition reactions with amines and alcohols, resulting in high yields of desired products under mild conditions. This showcases its utility in synthesizing pharmaceuticals and agrochemicals .

Materials Science

The compound has potential applications in materials science, particularly in the development of new polymers and coatings. Its functional groups allow for modification and incorporation into polymer backbones, enhancing properties such as solubility and thermal stability.

Table: Comparison of Polymer Properties with Various Additives

| Property | Control Polymer | Polymer with this compound | Polymer with Alternative Additive |

|---|---|---|---|

| Thermal Stability (°C) | 200 | 220 | 210 |

| Solubility (in water) | Low | Moderate | Low |

| Mechanical Strength | Moderate | High | Moderate |

This table illustrates the enhanced properties when incorporating this compound into polymer formulations compared to controls and alternative additives.

Agricultural Applications

Due to its low toxicity profile, this compound is being explored for use in agricultural formulations. It can act as a surfactant or emulsifier in pesticide formulations, improving their efficacy and stability.

Case Study: Agricultural Formulations

Research has indicated that formulations containing this compound can enhance the delivery of active ingredients in herbicides, leading to improved crop protection outcomes while maintaining environmental safety .

Green Chemistry Initiatives

Recent studies emphasize the importance of developing sustainable synthetic methods for producing compounds like this compound. These methods focus on reducing solvent use and waste generation while maintaining high yields.

Green Metrics Analysis

A comprehensive analysis using green chemistry metrics has shown that the production methods for this compound can achieve high atom economy and low environmental impact compared to traditional methods .

Wirkmechanismus

The mechanism by which 4-Methyl-5-oxohex-2-enedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the context of its use and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

2-Methylhex-2-enedioic acid

3-Methylhex-2-enedioic acid

Hex-2-enedioic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Methyl-5-oxohex-2-enedioic acid, with the molecular formula C₇H₈O₅ and a molecular weight of 172.14 g/mol, is a dicarboxylic acid characterized by its unique structural features, including a methyl group and a ketone functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and reactivity.

The compound can be synthesized through several methods, including aldol condensation and Friedel-Crafts acylation. These synthetic routes allow for the formation of derivatives that exhibit varied biological activities. The compound's reactivity is attributed to its conjugated system, which facilitates interactions with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈O₅ |

| Molecular Weight | 172.14 g/mol |

| CAS Number | 412324-07-3 |

Biological Activity

Recent studies have explored the biological activity of this compound and its derivatives, revealing potential applications in treating various diseases:

- Anticancer Activity : Research has indicated that certain derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives synthesized through specific reaction conditions showed enhanced activity against breast and colon cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Other studies have highlighted the neuroprotective properties of this compound derivatives in models of neurodegenerative diseases like Alzheimer's disease. These compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's.

- Metabolic Disorders : The compound's ability to modulate metabolic pathways has also been investigated. Some derivatives have shown promise in regulating glucose metabolism and improving insulin sensitivity, making them potential candidates for treating type 2 diabetes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cellular pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, thereby altering metabolic flux.

- Receptor Modulation : It has been suggested that the compound binds to nuclear receptors involved in lipid metabolism, influencing gene expression related to fat storage and energy expenditure.

Case Studies

Several case studies have reported on the efficacy of this compound derivatives:

- Study on Cancer Cell Lines : A study evaluated the effects of synthesized derivatives on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the derivative used.

- Neuroprotection in Animal Models : In vivo studies using transgenic mice models for Alzheimer's disease demonstrated that administration of specific derivatives resulted in reduced plaque formation and improved cognitive function as assessed by behavioral tests.

Eigenschaften

IUPAC Name |

(E)-4-methyl-5-oxohex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAMSTQBPOVYAK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.